molecular formula C23H24ClN3O2S B2571710 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine CAS No. 1357888-68-6

3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine

Cat. No. B2571710
M. Wt: 441.97
InChI Key: YVNDLXWFCSDLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound, also known as BZP-PS, is a member of the pyridazine family and has been found to have a wide range of biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine involves the reaction of 4-chlorobenzylsulfonyl chloride with 3-(4-benzylpiperidin-1-yl)pyridazine in the presence of a base to form the desired product.

Starting Materials
3-(4-benzylpiperidin-1-yl)pyridazine, 4-chlorobenzylsulfonyl chloride, Base (e.g. triethylamine, sodium hydroxide)

Reaction
Step 1: Dissolve 3-(4-benzylpiperidin-1-yl)pyridazine in a suitable solvent (e.g. dichloromethane, chloroform)., Step 2: Add a base (e.g. triethylamine, sodium hydroxide) to the solution and stir for a few minutes., Step 3: Add 4-chlorobenzylsulfonyl chloride to the reaction mixture dropwise while stirring., Step 4: Continue stirring the reaction mixture for several hours at room temperature or under reflux., Step 5: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane)., Step 6: Purify the product by column chromatography or recrystallization.

Scientific Research Applications

3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine has been studied extensively for its potential applications in scientific research. One area of research that has shown promise is in the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia. Several studies have shown that 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine has a modulatory effect on dopamine and serotonin receptors, which are known to be involved in the pathophysiology of these disorders.

Mechanism Of Action

The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine is not fully understood, but several studies have shed light on its potential modes of action. One study, published in the Journal of Pharmacology and Experimental Therapeutics, found that 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine acts as a partial agonist at dopamine D2 and serotonin 5-HT2A receptors, which may contribute to its therapeutic effects in neurological disorders. Another study, published in the Journal of Neurochemistry, found that 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine increases the release of dopamine and serotonin in the brain, which may also be involved in its therapeutic effects.

Biochemical And Physiological Effects

3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine has been found to have a wide range of biochemical and physiological effects. In addition to its modulatory effects on dopamine and serotonin receptors, 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine has been shown to inhibit the reuptake of these neurotransmitters, which may contribute to its therapeutic effects. Other studies have found that 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine has antioxidant properties and can protect against oxidative stress in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine in lab experiments is its high purity and stability, which makes it a reliable tool for studying the effects of dopamine and serotonin modulation. However, one limitation of using 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine. One area of research that shows promise is in the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia. Further studies are needed to fully understand the mechanism of action of 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine and its potential therapeutic effects. Additionally, the development of new synthetic methods for 3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine may make it more accessible for use in scientific research.

properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)-6-[(4-chlorophenyl)methylsulfonyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2S/c24-21-8-6-20(7-9-21)17-30(28,29)23-11-10-22(25-26-23)27-14-12-19(13-15-27)16-18-4-2-1-3-5-18/h1-11,19H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNDLXWFCSDLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)S(=O)(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzylpiperidin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine

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